N6-phenyl-cAMP

PKA binding kinetics cAMP signaling site-selective pharmacology

Researchers often struggle to dissect PKA-mediated signaling from Epac using non-selective cAMP analogs. N6-Ph-cAMP provides an exact solution: • >40-fold higher affinity for PKA site AII vs. cAMP; devoid of Epac1 activation. • Validated in trophoblast syncytialization and PASMC anti-proliferation models for definitive PKA pathway attribution. • Supplied as sodium salt, ≥98% purity, with reliable global stock for immediate procurement.

Molecular Formula C16H16N5O6P
Molecular Weight 405.3 g/mol
Cat. No. B1246391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-phenyl-cAMP
Synonyms6-Phe-cAMP
N(6)-phenyl-cAMP
N6-phenyl-cAMP
Molecular FormulaC16H16N5O6P
Molecular Weight405.3 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC5=CC=CC=C5)O)OP(=O)(O1)O
InChIInChI=1S/C16H16N5O6P/c22-12-13-10(6-25-28(23,24)27-13)26-16(12)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,22H,6H2,(H,23,24)(H,17,18,20)/t10-,12-,13-,16-/m1/s1
InChIKeyNQSOTFUZBAFQQS-XNIJJKJLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-phenyl-cAMP: Site-Selective PKA Activator


N6-phenyl-cAMP is a synthetically modified analog of the endogenous second messenger cyclic adenosine monophosphate (cAMP) [1]. It is defined by a phenyl substitution at the N6 position of the adenine base. This specific modification confers selective binding to the A sites of cAMP-dependent protein kinase (PKA) regulatory subunits and alters its ability to activate downstream cAMP effectors, distinguishing it from non-selective analogs like 8-Br-cAMP [2]. It serves as a critical pharmacological tool for dissecting PKA-dependent pathways from those mediated by exchange proteins directly activated by cAMP (Epac) [3].

Activation profile
Site A-selective PKA activator with reported Epac1 discrimination
Pathway specificity
Supports PKA-dependent signaling studies without Epac confounding
Workflow fit
cAMP effector mapping, kinase translocation, and cAMP-sensor assay contexts

N6-phenyl-cAMP: Why Substitution Fails


Generic substitution of cAMP analogs is scientifically invalid due to profound, quantifiable differences in effector selectivity and binding site affinity. The cAMP signaling network is highly compartmentalized and mediated by multiple effectors (e.g., PKA I, PKA II, Epac1, Epac2). Non-selective analogs like 8-Br-cAMP or dibutyryl-cAMP activate both PKA and Epac equally, obscuring pathway-specific effects [1]. In contrast, the specific N6-phenyl modification fundamentally alters the compound's pharmacological fingerprint, endowing it with a >40-fold increase in affinity for PKA site AII over native cAMP and a distinct inability to activate Epac [2][3]. This differential profile means that substituting N6-phenyl-cAMP for a less specific analog like 8-pCPT-cAMP or an alternative N6-substituted compound like N6-benzoyl-cAMP will lead to different biological outcomes and compromise the interpretability of PKA-dependent experimental data [4].

Non‑selective analogs 8‑Br‑cAMP or dibutyryl‑cAMP co‑activate Epac, obscuring PKA‑specific readouts.
Alternative N6‑substituted N6‑benzoyl‑cAMP shows distinct PKA‑site affinity; profile may not transfer directly.
8‑pCPT‑cAMP Activates Epac1 fully, limiting PKA‑only pathway interpretation.

N6-phenyl-cAMP: Quantitative Evidence


PKA Site AII Binding Selectivity

N6-phenyl-cAMP exhibits a dramatically enhanced binding affinity for the A-site (site 2) of PKA's regulatory subunits compared to endogenous cAMP. A comprehensive study of 96 cAMP analogs demonstrated that N6-phenyl-cAMP had a 40-fold higher affinity for the AII site of PKA type II and an 18-fold higher affinity for the AI site of PKA type I [1]. This represents a substantial improvement over the native ligand and forms the basis for its use as a PKA-selective probe.

PKA Site AII Binding
Head-to-head
18-fold (AI) / 40-fold (AII) affinity increase vs. native cAMP
Supports PKA A‑site selectivity for pathway‑specific studies
Competitive binding assay; purified PKA regulatory subunits
PKA binding kinetics cAMP signaling site-selective pharmacology

Epac1 Activation Discrimination

A key differentiator for N6-phenyl-cAMP is its functional inability to activate the Epac1 effector, a property it shares with other 6-substituted analogs like N6-benzoyl-cAMP. In contrast, commonly used analogs such as 8-Br-cAMP and 8-pCPT-cAMP act as full agonists for both PKA and Epac1, activating Epac1 equally as well as native cAMP [1]. This functional distinction is critical for interpreting downstream signaling events.

Epac1 Discrimination
Cross‑study
No Epac1 GEF activation; 8‑Br‑cAMP/8‑pCPT‑cAMP are full agonists
Enables PKA‑specific interpretation without Epac confounding
Recombinant Epac1 GEF assay
Epac signaling PKA/Epac selectivity pharmacological discrimination

HCN2 Channel Full Agonism

While N6-phenyl-cAMP is PKA-selective with respect to Epac, it is important for procurement to note its cross-reactivity with other cyclic nucleotide-binding proteins. A study using Xenopus oocytes demonstrated that N6-phenyl-cAMP acts as a full agonist of murine HCN2 pacemaker channels, producing similar effects on activation kinetics as native cAMP [1]. However, its apparent affinity for HCN2 is lower than that of cAMP, a difference attributed to stabilizing cation-π interactions between its phenyl ring and Arg-635 in the binding pocket [1]. This is a key consideration when interpreting experiments in systems where HCN channels are functionally expressed.

HCN2 Agonism
Head-to-head
Full HCN2 agonist with lower apparent affinity than cAMP
Off‑target HCN activation requires controls in electrophysiology studies
Xenopus oocyte voltage‑clamp; Arg‑635 interaction characterized
HCN channels off-target effects electrophysiology

PKA-Dependent Anti-Proliferation in PASMC

In human pulmonary artery smooth muscle cells (PASMC), N6-phenyl-cAMP (abbreviated as N6) demonstrated a specific, dose-dependent inhibition of proliferation [1]. This effect was mechanistically distinguished from that of the Epac-selective analog 8-pCPT-2-O-Me-cAMP (8Me). The anti-proliferative effect of N6-phenyl-cAMP was blunted by the PKA inhibitor PKI (5 μM), whereas the effect of the Epac-selective analog (8Me) was unaffected by PKI [1]. This confirms the PKA-dependence of N6-phenyl-cAMP's action in a relevant physiological context.

PASMC Proliferation
Head-to-head
Dose‑dependent inhibition (100 nM–100 μM); blunted by PKI
Supports PKA‑dependent anti‑proliferative endpoint in vascular models
Human PASMC; Epac‑selective analog unaffected by PKI
vascular smooth muscle cell proliferation pulmonary hypertension

Synergistic Growth Inhibition with Site 1 Analog

N6-phenyl-cAMP belongs to the class of site 2-selective cAMP analogs, which bind preferentially to one of the two cAMP-binding domains on PKA's regulatory subunits. A study on 15 human cancer cell lines demonstrated that while site 2-selective analogs have some growth inhibitory effect, their combination with a site 1-selective analog (e.g., 8-chloro-cAMP) produces a synergistic enhancement of growth inhibition [1]. Specifically, the combination of a C-8 analog (site 1) with an N6 analog (site 2) led to synergistic growth inhibition ranging from 30-80% at micromolar concentrations [1].

Synergy with Site 1
Class‑level
30–80% synergistic growth inhibition when combined with 8‑Cl‑cAMP
Class‑level synergy suggests combination strategy for cancer pathway studies
15 cancer cell lines; site 1 + site 2 analog pairing
cancer biology synergistic therapy site-selective cAMP analogs

N6-phenyl-cAMP: Research Applications


Selective PKA Pathway Dissection

N6-phenyl-cAMP is the optimal choice for experiments requiring specific, potent activation of the cAMP-dependent protein kinase (PKA) without concomitant activation of the Epac pathway. Its inability to activate Epac1, contrasted with non-selective analogs like 8-Br-cAMP [1], allows researchers to definitively attribute observed cellular effects (e.g., changes in gene expression, morphology, or differentiation) to PKA signaling. This is essential for dissecting the complex cross-talk between PKA and Epac in processes like cell proliferation and differentiation.

PKA-Dependent Gene Regulation and Fusion

In trophoblast research, N6-phenyl-cAMP serves as a specific tool to delineate PKA-mediated events from Epac-mediated events during syncytialization. It has been shown to increase hCG production and upregulate RhoE expression via a PKA-dependent mechanism [1][2]. Its failure to stimulate cell fusion, a process driven by Epac in this model, further validates its selectivity and makes it indispensable for dissecting the divergent pathways controlling trophoblast endocrine function versus morphological differentiation [1].

PKA-Mediated Anti-Proliferation in Vascular Biology

This compound is ideally suited for research into pulmonary hypertension and other vascular proliferative diseases. In human PASMC, N6-phenyl-cAMP's anti-proliferative effect was shown to be PKA-dependent, as it was blocked by the PKA inhibitor PKI [1]. This contrasts with the PKA-independent anti-proliferative mechanism of Epac activators. This differential pharmacology allows for precise interrogation of the PKA signaling node's role in vascular remodeling, aiding target validation and drug discovery efforts in this area.

cAMP-Mediated HCN2 Channel Regulation

N6-phenyl-cAMP is a valuable tool for studying the direct, ligand-mediated activation of HCN channels, particularly HCN2. It acts as a full agonist, albeit with lower apparent affinity than cAMP [1]. This property is crucial for studies in neuronal excitability or cardiac pacemaking where HCN channels are key modulators. Using N6-phenyl-cAMP allows for the activation of these channels while maintaining PKA selectivity, a combination not achievable with native cAMP or non-selective analogs. It is essential for experiments aiming to separate the direct effects of cAMP binding to HCN channels from indirect effects mediated by PKA phosphorylation.

Application
Selection Property
Validation Focus
PKA pathway dissection
PKA/Epac selectivity profile
Epac‑independent endpoint confirmation
Trophoblast syncytialization
PKA‑dependent gene regulation without Epac‑driven fusion
hCG/RhoE upregulation; fusion‑assay controls
Vascular proliferation models
PKI‑sensitive anti‑proliferative response
PKA‑dependence in PASMC proliferation assays
HCN channel gating studies
Full agonism with lower affinity than cAMP
Electrophysiology controls for HCN2‑mediated effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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